molecular formula C8H5NO3 B038543 5-Hydroxyindoline-2,3-dione CAS No. 116569-09-6

5-Hydroxyindoline-2,3-dione

Cat. No. B038543
M. Wt: 163.13 g/mol
InChI Key: SZEUAVRUUFUMIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxyindoline-2,3-dione and its derivatives involves various chemical reactions, including stereoisomeric formations and metal-free cyclization processes. For instance, Grob and Kiefer (1965) synthesized three stereoisomers of 5-hydroxy-1-methyl-decahydroquinoline from cyclohexane-1,3-dione, highlighting the compound's configurational and conformational properties based on chemical and spectral data (Grob & Kiefer, 1965). Similarly, Yang et al. (2015) reported the metal-free synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones via an intramolecular cyclization process, offering insights into the synthetic pathway and mechanism of formation (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyindoline-2,3-dione derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Duru et al. (2018) characterized the molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planarity and specific dihedral angles between molecular rings, which are linked together by intermolecular hydrogen bonds (Duru et al., 2018).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For example, Kovach et al. (2014) synthesized substituted bisindolines from the reaction of 3,5-dimethoxyaniline and vicinal diones, revealing insights into the reaction mechanisms and product formation (Kovach et al., 2014).

Physical Properties Analysis

The physical properties of 5-Hydroxyindoline-2,3-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis provides information on molecular arrangement and interactions, which are essential for predicting the compound's physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental aspects of 5-Hydroxyindoline-2,3-dione research. Studies such as those by Yosefdad et al. (2020) explore the effect of structural variations on the fragmentation patterns of bis-phthalimide derivatives, offering insights into the compound's chemical stability and reactivity (Yosefdad et al., 2020).

Scientific Research Applications

1. Eradication of Bacterial Persister Cells and Biofilms

  • Application Summary: 5-Hydroxyindoline-2,3-dione, in the form of halogenated indoles, has been found to inhibit the formation of persister cells and biofilms in Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . These persister cells are metabolically dormant and highly tolerant to traditional antibiotics, representing a major drug resistance mechanism .
  • Methods of Application: The study involved the investigation of 36 diverse indole derivatives, including 5-Hydroxyindoline-2,3-dione .
  • Results: 5-Hydroxyindoline-2,3-dione and other halogenated indoles significantly reduced persister survival and inhibited biofilm formation . Unlike other antibiotics, these compounds did not induce persister cell formation .

2. Synthesis of N-Isoindoline-1,3-Diones

  • Application Summary: N-Isoindoline-1,3-diones, which include 5-Hydroxyindoline-2,3-dione, have been synthesized for use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application: The synthesis process involves various methods, including the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
  • Results: The development of N-Isoindoline-1,3-diones has led to the construction of these compounds with various substitution patterns .

3. Antiviral Applications

  • Application Summary: Derivatives of 5-Hydroxyindoline-2,3-dione have been synthesized as potential antiviral candidates .
  • Methods of Application: The chemical synthesis of these derivatives was verified using spectrum data and elemental analyses .
  • Results: The synthesized compounds were identified as outstanding antiviral candidates .

4. Dye Industry

  • Application Summary: Isatin derivatives, which include 5-Hydroxyindoline-2,3-dione, are used in the dye industry .
  • Methods of Application: The specific methods of application in the dye industry vary depending on the type of dye being produced .
  • Results: The use of isatin derivatives has been found to be effective in the production of various types of dyes .

5. Corrosion Prevention

  • Application Summary: Isatin derivatives are also used in corrosion prevention .
  • Methods of Application: These compounds can be applied to the surface of materials to prevent corrosion .
  • Results: The application of isatin derivatives has been found to effectively prevent corrosion in various materials .

6. Drug Synthesis

  • Application Summary: Isatin and its derivatives, including 5-Hydroxyindoline-2,3-dione, are important precursors for drug synthesis .
  • Methods of Application: These compounds are used in various synthetic pathways to produce pharmaceutical drugs .
  • Results: The use of isatin derivatives in drug synthesis has led to the production of various effective pharmaceutical drugs .

7. Virulence Reduction in Bacteria

  • Application Summary: 5-Hydroxyindoline-2,3-dione, specifically 5-iodoindole, has been found to diminish the production of virulence factors in Staphylococcus aureus, including a MRSA strain .
  • Methods of Application: The study involved the application of 5-iodoindole at 0.3 mM (1/10 of MIC) to S. aureus strains .
  • Results: 5-iodoindole abolished staphyloxanthin production and produced colorless cell pellets of two S. aureus strains .

8. Designing New Molecules

  • Application Summary: Isoindoline-1,3-dione, which includes 5-Hydroxyindoline-2,3-dione, has been used in designing new molecules due to their wide range of applications .
  • Methods of Application: The synthesis of isoindolines-1,3-diones molecules has been a subject of substantial interest and ingenuity among researchers .
  • Results: The aim of this part is to give a broad picture of recent scientific research from 2015 to 2023 on the synthesis of isoindolines-1,3-diones molecules .

9. Precursors for Drug Synthesis

  • Application Summary: Isatin (1H-indole-2,3-dione) and its derivatives, including 5-Hydroxyindoline-2,3-dione, represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
  • Methods of Application: Since its discovery, a lot of research work has been done regarding the synthesis, chemical properties, and biological and industrial applications of isatin .
  • Results: The use of isatin derivatives in drug synthesis has led to the production of various effective pharmaceutical drugs .

Safety And Hazards

The safety data sheet for 5-Hydroxyindoline-2,3-dione indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, appropriate first aid measures should be taken .

Future Directions

Indole derivatives, including 5-Hydroxyindoline-2,3-dione, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

5-hydroxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEUAVRUUFUMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438484
Record name 5-hydroxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyindoline-2,3-dione

CAS RN

116569-09-6
Record name 5-Hydroxyisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116569-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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